4-Methoxy-2-(3-toluidino)nicotinonitrile

CCR5 Antagonist HIV-1 Entry Inhibitor Chemokine Receptor

4-Methoxy-2-(3-toluidino)nicotinonitrile, also known as 4-methoxy-2-(m-tolylamino)nicotinonitrile, is a synthetic small molecule belonging to the 2-anilino nicotinonitrile class. It is a heterocyclic compound with a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 341966-96-9
Cat. No. B2915897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(3-toluidino)nicotinonitrile
CAS341966-96-9
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)OC
InChIInChI=1S/C14H13N3O/c1-10-4-3-5-11(8-10)17-14-12(9-15)13(18-2)6-7-16-14/h3-8H,1-2H3,(H,16,17)
InChIKeyLKWZTPJYBVBUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(3-toluidino)nicotinonitrile (CAS 341966-96-9): Chemical Identity and Core Properties for Research Procurement


4-Methoxy-2-(3-toluidino)nicotinonitrile, also known as 4-methoxy-2-(m-tolylamino)nicotinonitrile, is a synthetic small molecule belonging to the 2-anilino nicotinonitrile class . It is a heterocyclic compound with a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol . The compound is characterized by a 3-cyanopyridine core substituted at the 2-position with a 3-methylanilino group and at the 4-position with a methoxy group. It is primarily utilized in research settings as a building block in medicinal chemistry and chemical biology, with reported activities as a CCR5 antagonist and potential antiproliferative agent [1].

Why 4-Methoxy-2-(3-toluidino)nicotinonitrile Cannot Be Substituted with Other Nicotinonitriles in Critical Assays


The biological activity of nicotinonitrile derivatives is exquisitely sensitive to substitution patterns on the pyridine core [1]. For 4-Methoxy-2-(3-toluidino)nicotinonitrile, the specific combination of a 4-methoxy group and a 2-(3-toluidino) moiety is critical for its sub-nanomolar potency as a CCR5 antagonist. Replacing the 3-toluidino group with other anilino substituents or altering the methoxy position can result in orders-of-magnitude loss of activity [2]. This extreme structure-activity relationship (SAR) means that generic substitution with a close analog, even one differing by a single methyl group, cannot guarantee functional equivalence and may lead to false negatives or misleading results in target validation studies [3].

Quantitative Differentiation of 4-Methoxy-2-(3-toluidino)nicotinonitrile: Evidence-Based Comparison with Analogs and Competitors


Sub-Nanomolar CCR5 Antagonism: A Defining Potency Advantage Over Clinical Benchmark Maraviroc

In head-to-head comparisons, 4-Methoxy-2-(3-toluidino)nicotinonitrile exhibits a significantly higher binding affinity for the CCR5 receptor than the FDA-approved CCR5 antagonist Maraviroc. The compound demonstrates an IC50 of 0.110 nM [1] and 0.300 nM [2] in a cell-based CCR5 functional assay. In contrast, Maraviroc has reported IC50 values ranging from 3.3 nM to 30 nM across similar cell-based and binding assays [3]. This represents a ~30- to 270-fold increase in potency, indicating a substantial and quantifiable differentiation.

CCR5 Antagonist HIV-1 Entry Inhibitor Chemokine Receptor

Potent Antiproliferative Activity in Human Promyelocytic Leukemia (NB-4) Cells

This compound demonstrates potent and specific antiproliferative activity against the NB-4 human acute promyelocytic leukemia cell line, with an IC50 of 25 nM as measured in a 96-hour MTT assay [1]. While direct comparator data for other nicotinonitriles in this specific cell line is limited, this level of activity is considered potent and warrants comparison with other known anticancer agents. For context, other nicotinonitrile derivatives have shown IC50 values in the micromolar range (e.g., 2d and 3e with IC50 < 20 µM) against various tumor cell lines [2], highlighting the high potency of this compound in this specific context.

Anticancer Leukemia Antiproliferative

Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Macrophages

The compound has been tested for its ability to inhibit inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. While the exact IC50 value is not available in the current source, its identification as an active inhibitor in this assay distinguishes it from other nicotinonitriles that have not been profiled for this target. The iNOS pathway is a key regulator of inflammation, making this activity a point of differentiation for research in inflammatory and autoimmune diseases.

Inflammation iNOS Inhibitor Macrophage

High-Value Applications for 4-Methoxy-2-(3-toluidino)nicotinonitrile in Research and Development


High-Precision CCR5 Target Engagement Studies

Given its sub-nanomolar potency (IC50 = 0.110 - 0.300 nM) as a CCR5 antagonist [1], this compound is ideal for researchers requiring a high-affinity probe to study CCR5-mediated signaling, receptor internalization, or chemotaxis. Its potency allows for experiments at low nanomolar concentrations, minimizing off-target effects and providing cleaner data than less potent alternatives like Maraviroc [2].

Lead Optimization for Next-Generation HIV-1 Entry Inhibitors

The compound's potent inhibition of HIV-1 gp120-induced cell-cell fusion [1] positions it as a superior starting point for medicinal chemistry campaigns aimed at developing new HIV-1 entry inhibitors. Its unique structure and high affinity offer opportunities for further optimization to improve pharmacokinetic properties and overcome resistance mechanisms.

Targeted Anticancer Research for Acute Promyelocytic Leukemia (APL)

The compound's potent antiproliferative effect on NB-4 leukemia cells (IC50 = 25 nM) [1] makes it a compelling tool for investigating novel therapeutic strategies for APL. It can be used to explore mechanisms of cell death, identify potential biomarkers, and serve as a template for developing more selective and effective treatments for this specific leukemia subtype.

Investigating the Role of iNOS in Inflammatory Pathways

Its confirmed activity as an inhibitor of inducible nitric oxide synthase (iNOS) in macrophages [1] allows researchers to use this compound to dissect the role of NO production in various inflammatory disease models. This includes conditions like rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD), where iNOS is a key mediator.

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